
1-(Piperidin-3-yl)but-3-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-3-yl)but-3-yn-2-one is a chemical compound that features a piperidine ring attached to a butynone moiety. Piperidine is a six-membered heterocycle containing one nitrogen atom, and it is a common structural motif in many biologically active compounds. The butynone group introduces an alkyne functionality, which can participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-3-yl)but-3-yn-2-one typically involves the reaction of a piperidine derivative with a suitable alkyne precursor. One common method is the alkylation of piperidine with a propargyl halide under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Piperidin-3-yl)but-3-yn-2-one can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1-(Piperidin-3-yl)but-3-yn-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Piperidin-3-yl)but-3-yn-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The alkyne group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring can enhance binding affinity and specificity through interactions with hydrophobic pockets in the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Piperidin-2-yl)but-3-yn-2-one
- 1-(Piperidin-4-yl)but-3-yn-2-one
- 1-(Piperidin-3-yl)but-2-yn-2-one
Uniqueness
1-(Piperidin-3-yl)but-3-yn-2-one is unique due to the specific positioning of the piperidine ring and the alkyne group. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-piperidin-3-ylbut-3-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)6-8-4-3-5-10-7-8/h1,8,10H,3-7H2 |
Clé InChI |
BXXHEPBUEQIMBL-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)CC1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


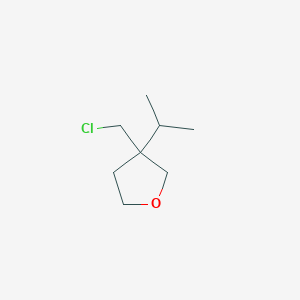
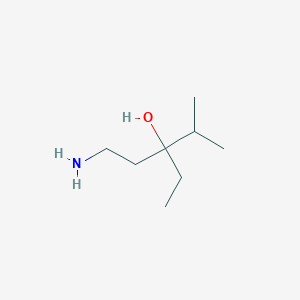
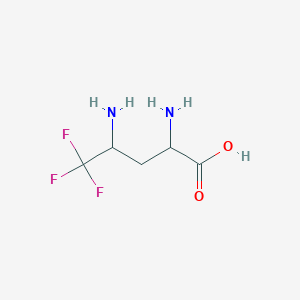
methanol](/img/structure/B13176972.png)



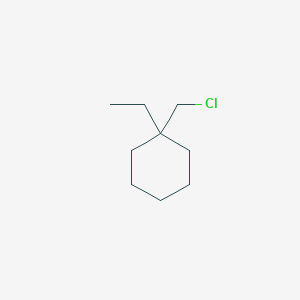
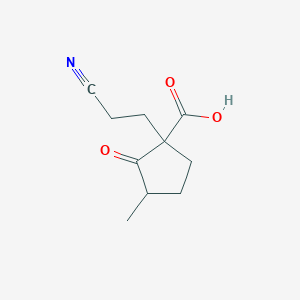
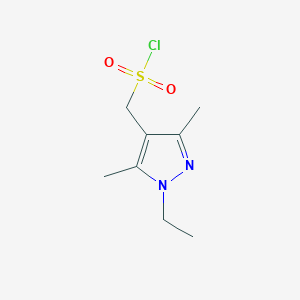
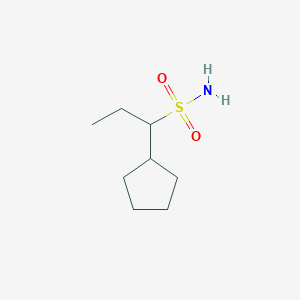
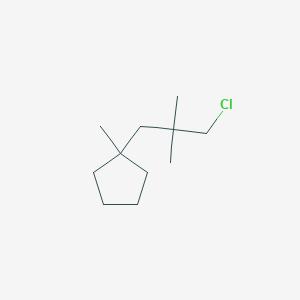
![(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid](/img/structure/B13177042.png)

